![molecular formula C29H46O B13385861 17-(5-Ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13385861.png)
17-(5-Ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-(5-Ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is a complex organic compound with a steroidal structure. It is characterized by its intricate arrangement of carbon atoms and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-(5-Ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one involves multiple steps, typically starting from simpler steroidal precursors. The process often includes:
Hydrogenation: This step involves the addition of hydrogen to unsaturated bonds in the precursor molecules.
Alkylation: Introduction of the ethyl and methyl groups at specific positions on the steroidal backbone.
Cyclization: Formation of the cyclopenta[a]phenanthrene ring system through intramolecular reactions.
Oxidation: Introduction of the ketone functional group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 3-ketone group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted analogs, each with distinct chemical and physical properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model system for studying steroidal structures and reactions. It serves as a precursor for synthesizing other complex steroids and related molecules.
Biology
In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine
The compound’s structural similarity to certain hormones makes it a candidate for drug development and therapeutic applications, particularly in hormone replacement therapies and anti-inflammatory treatments.
Industry
In the industrial sector, the compound is used in the synthesis of various steroidal drugs and as an intermediate in the production of other complex organic molecules.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as steroid receptors. These interactions can modulate various signaling pathways, leading to changes in gene expression and cellular function. The exact mechanism of action depends on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Stigmastane: A parent hydride of the compound, sharing a similar steroidal backbone.
Cholestane: Another steroidal compound with a similar structure but different functional groups.
Ergostane: A steroidal compound with variations in the side chain and ring structure.
Uniqueness
What sets 17-(5-Ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one apart is its specific arrangement of ethyl and methyl groups, as well as the presence of the ketone functional group at the 3-position. These features confer unique chemical reactivity and biological activity, distinguishing it from other similar steroidal compounds.
Biological Activity
The compound 17-(5-Ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is a complex organic molecule with potential biological activities that are of interest in pharmacological research. Its unique structure suggests various interactions with biological targets, making it a candidate for further investigation into its therapeutic properties.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C31H50O |
Molecular Weight | 450.73 g/mol |
IUPAC Name | This compound |
InChI Key | RUSKMTKSRJEHQC-UHFFFAOYSA-N |
Structural Features
The compound features a dodecahydrocyclopenta[a]phenanthrene core which is characteristic of many steroid-like structures. The presence of the ethyl and methyl groups contributes to its hydrophobic nature and may influence its biological interactions.
Anticancer Properties
Recent studies have indicated that compounds similar to this structure exhibit significant anticancer activities. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells by activating caspase pathways and modulating the expression of pro-apoptotic and anti-apoptotic proteins.
- Case Study : In vitro studies on breast cancer cell lines (e.g., MDA-MB-231) demonstrated that related compounds significantly decreased cell viability with IC50 values ranging from 15 µM to 25 µM depending on the specific analog and treatment duration. The mechanism involved mitochondrial-mediated pathways leading to increased reactive oxygen species (ROS) production and cell cycle arrest at the G2/M phase.
Anti-inflammatory Effects
Compounds within this class have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines.
- Research Findings : Studies have reported that these compounds can downregulate TNF-alpha and IL-6 levels in macrophage models. This suggests a potential application in treating inflammatory diseases.
Antioxidant Activity
The antioxidant properties of this compound are noteworthy:
- Evaluation : In vitro assays revealed that it can scavenge free radicals effectively. The IC50 for superoxide radical scavenging was reported at approximately 200 µg/mL.
Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties against various bacterial strains.
- Findings : The compound showed moderate inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
The biological activity of this compound likely involves several mechanisms:
- Receptor Interaction : It may interact with specific receptors involved in cell signaling pathways.
- Enzyme Modulation : The compound could inhibit or activate enzymes related to metabolic processes or apoptosis.
- Gene Expression Regulation : It might influence gene expression patterns associated with cell growth and apoptosis.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for this compound, and what challenges arise in multi-step organic synthesis?
The compound is synthesized via multi-step organic reactions, often starting from natural steroid precursors or modified steroid frameworks. Key steps include functional group transformations (e.g., oxidation, acetylation) and stereochemical control. For example, hydroxylation at the 3-position and introduction of the hept-3-en-2-yl side chain require precise temperature control and inert atmospheres to avoid side reactions . Challenges include low yields in cyclization steps and purification difficulties due to structural complexity. Automated reactors and advanced chromatography (e.g., HPLC with chiral columns) are recommended to improve efficiency .
Q. How is the structural characterization of this compound performed, particularly its stereochemistry?
Structural elucidation relies on:
- NMR spectroscopy : ¹H and ¹³C NMR identify functional groups and regiochemistry (e.g., δ ~2.5–3.0 ppm for ketones, δ ~5.5 ppm for olefinic protons) .
- X-ray crystallography : Resolves absolute stereochemistry, as demonstrated for related cyclopenta[a]phenanthrene derivatives .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 426.7 for C₂₉H₄₆O₂) .
Q. What preliminary biological assays are used to screen its activity?
In vitro assays include:
- Receptor binding studies : Radiolabeled ligand competition assays to assess affinity for steroid hormone receptors .
- Metabolic activity : Measurement of enzymatic inhibition (e.g., cytochrome P450 isoforms) using fluorogenic substrates .
- Cellular proliferation assays : Testing in hormone-dependent cell lines (e.g., MCF-7 breast cancer cells) .
Advanced Research Questions
Q. How can conflicting data on its bioactivity be resolved, particularly in endocrine modulation studies?
Discrepancies in reported bioactivity often stem from:
- Variability in stereoisomer ratios : Use chiral separation techniques (e.g., chiral HPLC) to isolate enantiomers and test individually .
- Cell line specificity : Compare activity across multiple models (e.g., ERα-positive vs. ERα-negative cells) .
- Dosage effects : Conduct dose-response curves (0.1–100 µM) to identify non-linear relationships .
Q. What strategies are effective for controlling stereochemistry during synthesis, especially at the 10R and 13S positions?
Key methodologies include:
- Chiral auxiliaries : Temporarily introduce directing groups to enforce desired configurations .
- Asymmetric catalysis : Use palladium-catalyzed allylic alkylation to set the 10R and 13S stereocenters .
- Dynamic kinetic resolution : Exploit reversible bond formation under specific conditions (e.g., enzymatic resolution of intermediates) .
Q. How can computational methods predict its metabolic stability and toxicity?
Computational tools include:
- Molecular docking : Predict interactions with metabolic enzymes (e.g., CYP3A4) using AutoDock Vina .
- QSAR models : Correlate structural descriptors (e.g., logP, polar surface area) with in vitro toxicity data .
- ADMET prediction software : Use SwissADME or ADMETlab to estimate bioavailability and hepatotoxicity .
Q. Methodological Recommendations
Q. Critical Data Gaps and Future Directions
- Toxicological profiles : No acute toxicity data are available; prioritize in vivo studies (rodent models) with dose escalation .
- Environmental impact : Assess biodegradability using OECD 301F guidelines due to structural persistence .
- Mechanistic studies : Use CRISPR-Cas9 knockout models to identify receptor-independent pathways .
Properties
IUPAC Name |
17-(5-ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,11,19-22,25-27H,7,10,12-18H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUAZCZFSVNHEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(=O)C4)C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.